2-(3-Cyclopropylphenyl)-1,3-dioxolane
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14O2 |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-(3-cyclopropylphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H14O2/c1-2-10(9-4-5-9)8-11(3-1)12-13-6-7-14-12/h1-3,8-9,12H,4-7H2 |
InChI Key |
ROXHNJMOUJFVOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)C3OCCO3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 3 Cyclopropylphenyl 1,3 Dioxolane and Its Precursors
Classical and Contemporary Approaches to 1,3-Dioxolane (B20135) Ring Formation
The 1,3-dioxolane functional group is a cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound with ethylene (B1197577) glycol. This transformation is a cornerstone of organic synthesis, often used as a protecting group for aldehydes and ketones due to its stability under basic, reductive, and oxidative conditions. thieme-connect.de The formation of the 1,3-dioxolane ring from an aldehyde precursor is a reversible reaction, and thus, specific techniques are required to drive the equilibrium toward the product. google.com
Catalytic Acetalization of Carbonyl Precursors with Ethylene Glycol
The acetalization of an aldehyde, such as 3-cyclopropylbenzaldehyde (B1278101), with ethylene glycol is almost invariably catalyzed. The choice of catalyst can influence reaction rates, yields, and conditions.
Homogeneous Acid Catalysts : Traditional and widely used catalysts are Brønsted acids like p-toluenesulfonic acid (PTSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). These catalysts operate by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol.
Lewis Acid Catalysts : A range of Lewis acids are also effective catalysts for this transformation. Zirconium tetrachloride (ZrCl₄), for instance, serves as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Transition metal complexes, including those of platinum, have also been reported to catalyze the acetalization of certain carbonyl compounds.
Heterogeneous Catalysts : To simplify catalyst removal and product purification, solid acid catalysts such as clays, zeolites, and ion-exchange resins are employed. These materials provide acidic sites on their surfaces, promoting the reaction without dissolving in the reaction medium.
Photocatalysis : More contemporary approaches have explored the use of photocatalysts. Eosin Y, a readily available organic dye, has been shown to effectively catalyze the acetalization of various aldehydes with ethylene glycol under irradiation with household light bulbs, presenting a milder and more novel approach.
The following table summarizes various catalytic systems used for the synthesis of 1,3-dioxolanes.
| Catalyst Type | Example Catalyst | Typical Conditions | Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Reflux in toluene (B28343)/benzene (B151609) with water removal | Low cost, high efficiency |
| Lewis Acid | Zirconium tetrachloride (ZrCl₄) | Mild conditions, high chemoselectivity | Effective for sensitive substrates |
| Heterogeneous | Zeolites, Clays | Elevated temperatures | Ease of separation and catalyst recycling |
| Photocatalyst | Eosin Y | Visible light irradiation | Mild, innovative conditions |
Role of Acid Catalysis and Water Removal Techniques in Dioxolane Synthesis
The acid-catalyzed formation of a 1,3-dioxolane is an equilibrium-controlled process in which water is a byproduct. According to Le Châtelier's principle, the removal of water from the reaction mixture is essential to shift the equilibrium towards the formation of the acetal product and achieve high yields. google.comorganic-chemistry.org
The mechanism begins with the protonation of the aldehyde's carbonyl oxygen by the acid catalyst. This enhances the carbonyl carbon's electrophilicity, making it susceptible to attack by one of the hydroxyl groups of ethylene glycol, forming a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group allows for the elimination of a water molecule, generating a resonance-stabilized oxocarbenium ion. Finally, intramolecular attack by the remaining hydroxyl group, followed by deprotonation, yields the stable 1,3-dioxolane ring and regenerates the acid catalyst. youtube.com
Several techniques are commonly used to remove the water generated during the reaction:
Azeotropic Distillation : This is a standard and highly effective method. The reaction is typically conducted in a nonpolar solvent that forms an azeotrope with water, such as toluene or benzene. thieme-connect.deorganic-chemistry.org Using a Dean-Stark apparatus, the vapor mixture is condensed; the water, being denser, separates and is collected in the trap, while the solvent is returned to the reaction flask, continuously driving the reaction forward. organic-chemistry.orgrsc.org
Chemical Water Sequestration : Reagents that react with water can be added to the reaction mixture. Trialkyl orthoformates, for example, react with water to produce an alcohol and a formate (B1220265) ester, effectively removing it from the equilibrium. organic-chemistry.org
Physical Water Sequestration : Dehydrating agents like molecular sieves can be added to the reaction vessel. These porous materials physically trap water molecules within their structure, thereby sequestering them from the reaction mixture. organic-chemistry.org
Synthesis of the 3-Cyclopropylbenzaldehyde Moiety
The precursor 3-cyclopropylbenzaldehyde is a disubstituted benzene derivative that is not commonly available as a starting material and must be synthesized. This synthesis requires the introduction of both a cyclopropyl (B3062369) group and an aldehyde group onto an aromatic ring in a meta-relationship.
Strategies for Introducing the Cyclopropyl Group onto Aromatic Systems
Attaching a cyclopropyl ring directly to an aromatic system can be challenging due to the aromaticity of the benzene ring. Methodologies often involve transition-metal-catalyzed C-H activation or the construction of the aromatic ring from a cyclopropyl-containing precursor.
Transition-Metal-Catalyzed C-H Cyclopropylation : Modern synthetic methods have enabled the direct cyclopropylation of aryl C-H bonds. Dirhodium carboxylate catalysts, for example, can generate a chiral Rh(II)-carbene through electrophilic aromatic substitution with a Rh(II)-carbynoid, which then participates in cyclopropanation reactions. nih.gov This approach allows for the direct installation of a cyclopropane (B1198618) ring onto an existing aromatic framework.
Cross-Coupling Reactions : A more traditional approach involves the cross-coupling of an aryl halide (e.g., 3-bromobenzaldehyde) with a cyclopropyl organometallic reagent, such as cyclopropylboronic acid (in a Suzuki coupling) or a cyclopropyl Grignard reagent.
Cyclization of Alkene Precursors : Another strategy is to perform a cyclopropanation reaction on an alkene side chain attached to the benzene ring. For instance, the Simmons-Smith reaction of 3-vinylbenzaldehyde (B26632) with a carbenoid generated from diiodomethane (B129776) and a zinc-copper couple would yield the desired cyclopropyl group.
Derivatization of Benzene Ring for Aldehyde Functionalization
The introduction of an aldehyde group (formylation) onto a benzene ring is a fundamental transformation in organic synthesis. If starting with cyclopropylbenzene (B146485), the aldehyde must be installed at the meta-position.
Friedel-Crafts Acylation Followed by Reduction/Oxidation : A two-step sequence is common. First, cyclopropylbenzene can undergo Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., AlCl₃). youtube.com This reaction typically directs substitution to the ortho and para positions. To achieve meta-substitution, a meta-directing group might be required, or a different strategy may be needed. An alternative is the oxidation of a methyl group if starting from 1-cyclopropyl-3-methylbenzene.
Formylation of Organometallic Intermediates : A versatile method involves the generation of an organometallic reagent from a precursor like 1-bromo-3-cyclopropylbenzene. This aryl bromide can be converted into an organolithium or Grignard reagent, which is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield 3-cyclopropylbenzaldehyde after aqueous workup.
Direct Formylation : Reactions such as the Vilsmeier-Haack reaction (using DMF and phosphoryl chloride) or the Gattermann reaction can introduce an aldehyde group directly onto an activated aromatic ring, though selectivity can be an issue with simple alkyl-substituted benzenes.
Convergent and Linear Synthesis Strategies for the Compound Assembly
A convergent synthesis , in contrast, involves the independent synthesis of key fragments of the target molecule, which are then combined in one of the final steps. wikipedia.org For the target molecule, the most logical convergent strategy is:
Fragment 1 Synthesis : Synthesize 3-cyclopropylbenzaldehyde from simpler precursors.
Fragment 2 : Ethylene glycol (commercially available).
Final Assembly : Combine the two fragments in a final acetalization reaction.
This approach is significantly more efficient because the acetalization reaction is typically a high-yielding final step. The longer synthetic sequence (the preparation of the aldehyde) is completed independently. This minimizes the propagation of yield losses and allows for the large-scale preparation of each fragment before the final coupling step. chemistnotes.com
The following table provides a comparison of these two strategies for the synthesis of 2-(3-Cyclopropylphenyl)-1,3-dioxolane.
| Feature | Linear Synthesis | Convergent Synthesis |
| Strategy | Sequential, step-by-step transformation of a single starting material. chemistnotes.com | Independent synthesis of key fragments followed by late-stage assembly. wikipedia.org |
| Overall Yield | Tends to be lower due to multiplicative loss at each step. wikipedia.org | Generally higher as long reaction sequences are performed in parallel. chemistnotes.com |
| Efficiency | Can be less efficient, especially for complex molecules, as a single failed step can halt the entire process. pediaa.com | More efficient as it allows for parallel processing and optimization of fragment syntheses. |
| Flexibility | Less flexible; the reaction order is fixed. pediaa.com | More flexible; allows for different routes to be explored for each fragment. |
Stereoselective Synthesis of this compound Analogues
The generation of stereocenters in molecules is a critical aspect of modern synthetic chemistry, particularly in the development of pharmacologically active compounds. For analogues of this compound, stereoselectivity can be introduced either at the C2 position of the dioxolane ring or at substituents on the cyclopropyl or phenyl moieties. The asymmetric synthesis of these analogues can be broadly approached through several strategic methodologies, primarily involving the use of chiral starting materials, chiral auxiliaries, or chiral catalysts.
A prevalent strategy for inducing stereoselectivity in the formation of the 1,3-dioxolane ring is the acid-catalyzed acetalization of a prochiral aldehyde, such as 3-cyclopropylbenzaldehyde, with an enantiopure 1,2-diol. The inherent chirality of the diol directs the formation of the new stereocenter at the C2 position of the resulting dioxolane, leading to the formation of diastereomers. The diastereomeric ratio is influenced by steric and electronic factors of both the aldehyde and the chiral diol.
Alternatively, organocatalysis presents a powerful tool for the enantioselective formation of 1,3-dioxolanes from achiral precursors. Chiral Brønsted acids or other organocatalysts can activate the aldehyde towards nucleophilic attack by the diol, creating a chiral environment that favors the formation of one enantiomer over the other.
Furthermore, the stereoselective synthesis of precursors is a viable pathway. For instance, the asymmetric cyclopropanation of a substituted styrene (B11656) can yield an enantiomerically enriched cyclopropyl ring, which can then be further elaborated to the target dioxolane. Similarly, chiral aldehydes can be prepared through various asymmetric catalytic methods. These chiral precursors can then be reacted with an achiral diol to furnish the desired chiral dioxolane analogue.
Detailed research findings have demonstrated the feasibility of these approaches in analogous systems. For example, the use of chiral diols derived from tartaric acid or carbohydrates has been successful in achieving high diastereoselectivity in the formation of 2-aryl-1,3-dioxolanes. Moreover, the development of chiral phosphoric acids and other organocatalysts has enabled highly enantioselective acetalization reactions for a variety of aldehydes.
Below are illustrative data tables summarizing hypothetical results for the stereoselective synthesis of this compound analogues based on established synthetic strategies.
Table 1: Diastereoselective Acetalization using Chiral Diols
This table illustrates the reaction of 3-cyclopropylbenzaldehyde with various enantiopure diols to yield diastereomeric this compound analogues. The diastereomeric ratio (d.r.) reflects the degree of stereochemical control exerted by the chiral diol.
| Entry | Chiral Diol | Catalyst | Solvent | Temp (°C) | Product | d.r. |
| 1 | (2R,3R)-Butane-2,3-diol | p-TSA | Toluene | 80 | (4R,5R)-2-(3-Cyclopropylphenyl)-4,5-dimethyl-1,3-dioxolane | 85:15 |
| 2 | (2S,3S)-Butane-2,3-diol | CSA | Dichloromethane | 25 | (4S,5S)-2-(3-Cyclopropylphenyl)-4,5-dimethyl-1,3-dioxolane | 87:13 |
| 3 | (R)-Propane-1,2-diol | Mont. K10 | Hexane | 60 | (R)-2-(3-Cyclopropylphenyl)-4-methyl-1,3-dioxolane | 70:30 |
| 4 | (S)-Propane-1,2-diol | Amberlyst-15 | Dioxane | 50 | (S)-2-(3-Cyclopropylphenyl)-4-methyl-1,3-dioxolane | 72:28 |
p-TSA: p-Toluenesulfonic acid; CSA: Camphorsulfonic acid; Mont. K10: Montmorillonite K10 clay
Table 2: Enantioselective Acetalization using Chiral Catalysts
This table presents hypothetical results for the reaction of 3-cyclopropylbenzaldehyde and ethylene glycol in the presence of various chiral catalysts to produce enantiomerically enriched this compound. The enantiomeric excess (e.e.) is a measure of the stereoselectivity of the reaction.
| Entry | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Product | e.e. (%) |
| 1 | (R)-BINOL-phosphoric acid | 5 | Toluene | 0 | (R)-2-(3-Cyclopropylphenyl)-1,3-dioxolane | 92 |
| 2 | (S)-BINOL-phosphoric acid | 5 | Toluene | 0 | (S)-2-(3-Cyclopropylphenyl)-1,3-dioxolane | 93 |
| 3 | Chiral Proline derivative | 10 | Chloroform | 25 | (S)-2-(3-Cyclopropylphenyl)-1,3-dioxolane | 85 |
| 4 | Chiral Thiourea catalyst | 5 | Dichloromethane | -20 | (R)-2-(3-Cyclopropylphenyl)-1,3-dioxolane | 88 |
BINOL: 1,1'-Bi-2-naphthol
Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 3 Cyclopropylphenyl 1,3 Dioxolane
Dioxolane Ring-Opening Reactions and Hydrolysis Pathways
The 1,3-dioxolane (B20135) ring serves as a protective group for the carbonyl functionality from which it is derived, in this case, 3-cyclopropylbenzaldehyde (B1278101). Its reactivity is primarily characterized by cleavage under acidic conditions, while it remains generally stable towards bases and nucleophiles.
Mechanistic Studies of Acid-Catalyzed Dioxolane Cleavage
The most prominent reaction of 1,3-dioxolanes is their hydrolysis back to the parent carbonyl compound and diol, a process that is catalyzed by acid. The accepted mechanism for this transformation involves a series of equilibrium steps. The reaction initiates with the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺), enhancing its leaving group ability.
This is followed by the rate-determining step: the cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. This intermediate is planar at the cationic carbon, and its stability is a key factor in the rate of hydrolysis. The presence of the 3-cyclopropylphenyl substituent influences this stability. The cyclopropyl (B3062369) group, through its unique electronic properties, acts as a weak electron-donating group, as indicated by its negative Hammett substituent constant (σ_m = -0.07). pitt.edu This electron donation can stabilize the positive charge on the benzylic carbon of the oxocarbenium intermediate, thereby potentially accelerating the rate of hydrolysis compared to dioxolanes with electron-withdrawing groups on the phenyl ring.
Nucleophilic Reactivity Towards the Dioxolane Moiety
In the absence of an acid catalyst, the 1,3-dioxolane ring is generally unreactive toward most nucleophiles. The carbon atom at the 2-position is not sufficiently electrophilic to be attacked directly. However, the ring can be opened by nucleophiles under specific conditions, typically involving the use of strong Lewis acids. Activation by a Lewis acid can render the C2 carbon susceptible to nucleophilic attack, leading to ring-opened products. This type of reaction is less common than acid-catalyzed hydrolysis but provides synthetic routes to functionalized ether derivatives.
Reactivity of the Cyclopropyl Moiety in 2-(3-Cyclopropylphenyl)-1,3-dioxolane
The cyclopropyl group is a three-membered carbocycle characterized by significant ring strain, which is the primary driver for its unique chemical reactivity. nih.gov This inherent strain facilitates reactions involving the cleavage of its carbon-carbon sigma bonds. acs.org
Influence of Ring Strain on Reaction Kinetics and Selectivity
Comparative Ring Strain Energies
| Cycloalkane | Ring Strain Energy (kcal/mol) |
|---|---|
| Cyclopropane (B1198618) | 27.5 |
| Cyclobutane | 26.5 |
| Cyclopentane | 6.5 |
| Cyclohexane | 0 |
Note: Values are approximate and can vary slightly depending on the source.
Cyclopropane Ring Cleavage and Rearrangement Pathways
The cyclopropane ring in this compound can undergo cleavage through several mechanistic pathways, including radical and ionic routes.
Radical Pathways : Homolytic cleavage of a C-C bond in the cyclopropyl ring can be initiated by radical species. For instance, the addition of a radical to the aromatic ring could form a radical intermediate that subsequently undergoes ring-opening of the adjacent cyclopropyl group. nih.govbeilstein-journals.org This process generates a more stable, delocalized alkyl radical, which can then participate in further reactions, such as cyclization or reaction with other radical species. nih.gov
Ionic Pathways : Electrophilic addition to the cyclopropane ring can lead to its opening. Strong acids can protonate a C-C bond, leading to a corner-protonated cyclopropane intermediate which then opens to form a carbocation. The regioselectivity of this opening would be influenced by the phenyl ring, favoring the formation of a more stable benzylic carbocation. This carbocation can then be trapped by a nucleophile. nih.gov
These ring-opening reactions can be highly selective and are often utilized in organic synthesis to construct complex acyclic structures with controlled stereochemistry. nih.govacs.org
Electrophilic and Nucleophilic Reactions of the Phenyl Ring
The phenyl ring in the molecule is susceptible to electrophilic aromatic substitution (EAS), with the regiochemical outcome determined by the directing effects of the existing substituents: the cyclopropyl group and the 2-(1,3-dioxolan-2-yl) group.
The cyclopropyl group is known to be a weakly activating, ortho-, para-director in electrophilic aromatic substitution. libretexts.orglibretexts.org It donates electron density to the ring, stabilizing the positively charged carbocation intermediate (the sigma complex) that forms during the reaction, particularly when the charge is located at the ortho or para positions. libretexts.org
The 2-(1,3-dioxolan-2-yl) group is attached to the ring at a benzylic position. Alkyl groups are generally ortho-, para-directing activators. savemyexams.com Therefore, both substituents on the phenyl ring direct incoming electrophiles to the same positions. The cyclopropyl group is at position 3, and the dioxolane-containing substituent is at position 1. The positions ortho and para to the activating cyclopropyl group are 2, 4, and 6. The positions ortho and para to the alkyl-type dioxolane substituent are also 2, 4, and 6. Consequently, electrophilic attack is strongly favored at these positions, with steric hindrance potentially influencing the ratio of ortho to para products.
Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Electrophile | Predicted Major Products |
|---|---|---|
| Nitration | NO₂⁺ | Substitution at C2, C4, and C6 positions |
| Halogenation | Br⁺, Cl⁺ | Substitution at C2, C4, and C6 positions |
| Friedel-Crafts Alkylation | R⁺ | Substitution at C2, C4, and C6 positions (para often favored due to sterics) |
| Friedel-Crafts Acylation | RCO⁺ | Substitution at C2, C4, and C6 positions (para often favored due to sterics) |
Nucleophilic aromatic substitution on this electron-rich phenyl ring is generally not feasible unless a leaving group and a strong electron-withdrawing group are present, which is not the case for this molecule.
Specific Reactivity Profiles: Reactions with Diazo Compounds and Ylide Generation
Detailed research specifically outlining the reactions of this compound with diazo compounds and the subsequent generation of ylides is not extensively available in the public domain. However, by examining the general reactivity of the functional groups present in the molecule—the cyclopropylphenyl moiety and the dioxolane ring—we can infer potential reaction pathways.
The primary site of reactivity towards diazo compounds is typically an alkene or a carbonyl group, leading to cyclopropanation or epoxide formation, respectively. In the case of this compound, the aromatic ring is generally unreactive towards typical diazo compounds unless activated by strongly electron-withdrawing groups, which are absent here. The cyclopropyl group is also relatively stable. Therefore, the dioxolane ring itself becomes the focus of potential reactivity.
Reactions involving the insertion of a carbene, generated from a diazo compound, into a C-H bond of the dioxolane ring are a theoretical possibility. Such reactions are often catalyzed by transition metals like rhodium or copper. For instance, the reaction with ethyl diazoacetate in the presence of a rhodium catalyst could potentially lead to the insertion of the :CHCOOEt carbene into one of the C-H bonds of the dioxolane ring.
Another possibility involves the generation of an oxonium ylide. This could occur through the reaction of a diazo compound with the lone pair of electrons on one of the oxygen atoms of the dioxolane ring, particularly in the presence of a Lewis acid catalyst. The resulting oxonium ylide would be a reactive intermediate capable of undergoing various subsequent transformations, such as a nih.govmonash.edu-sigmatropic rearrangement if a suitable adjacent substituent is present.
It is important to note that without direct experimental evidence for this compound, these proposed reaction pathways remain speculative. Further research is required to fully elucidate the specific reactivity profile of this compound with diazo compounds and the potential for ylide generation.
Advanced Spectroscopic and Structural Characterization of 2 3 Cyclopropylphenyl 1,3 Dioxolane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure and Conformational Analysis
High-resolution NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-(3-cyclopropylphenyl)-1,3-dioxolane. Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the molecule. The expected chemical shifts are based on data from analogous compounds such as 2-phenyl-1,3-dioxolane. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxolane, and cyclopropyl (B3062369) protons. The protons on the dioxolane ring are expected to appear as a multiplet around 4.0-4.2 ppm for the -OCH₂CH₂O- group. The methine proton at the C2 position of the dioxolane ring, being adjacent to both an oxygen and the aromatic ring, would likely resonate as a singlet around 5.8 ppm. The aromatic protons would exhibit a complex splitting pattern in the range of 7.0-7.5 ppm, characteristic of a 1,3-disubstituted benzene (B151609) ring. The cyclopropyl protons would appear in the upfield region, with the methine proton around 1.9-2.0 ppm and the methylene (B1212753) protons as multiplets between 0.6 and 1.1 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The C2 carbon of the dioxolane ring is anticipated to have a chemical shift in the range of 103-105 ppm. The methylene carbons of the dioxolane ring (-OCH₂CH₂O-) would likely appear around 65 ppm. nih.gov The carbons of the phenyl ring would resonate between 125 and 145 ppm, with the ipso-carbons showing distinct shifts due to the substituents. The cyclopropyl group's methine carbon is expected around 15 ppm, and the methylene carbons at approximately 6-10 ppm.
Conformational Analysis: Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide insights into the through-space proximity of protons, helping to determine the preferred conformation of the dioxolane ring and the rotational orientation of the cyclopropylphenyl group relative to the dioxolane moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Dioxolane -CH- | ~5.8 (s) | ~104 |
| Dioxolane -OCH₂CH₂O- | ~4.1 (m) | ~65 |
| Aromatic -CH | 7.0-7.5 (m) | 125-130 |
| Aromatic C-C(dioxolane) | - | ~138 |
| Aromatic C-C(cyclopropyl) | - | ~144 |
| Cyclopropyl -CH- | ~1.9 (m) | ~15 |
| Cyclopropyl -CH₂- | 0.6-1.1 (m) | ~8 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Vibrations
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, would be instrumental in identifying the functional groups and analyzing the molecular vibrations of this compound. The spectra would be characterized by absorption bands corresponding to the vibrations of the dioxolane ring, the substituted phenyl ring, and the cyclopropyl group. irb.hrresearchgate.net
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-O stretching vibrations characteristic of the acetal (B89532) group in the 1040-1150 cm⁻¹ region. Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The presence of the cyclopropyl group would be indicated by C-H stretching vibrations around 3100 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric breathing vibration of the phenyl ring would likely give a strong signal. The C-H bending and ring deformation modes of the dioxolane and cyclopropyl rings would also be observable. irb.hr
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
|---|---|---|
| Cyclopropyl C-H Stretch | ~3100 | IR, Raman |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch (Dioxolane) | 2850-3000 | IR, Raman |
| Aromatic C=C Stretch | 1450-1600 | IR, Raman |
| Acetal C-O Stretch | 1040-1150 | IR |
| Aromatic C-H Bend (out-of-plane) | 750-850 | IR |
Mass Spectrometry for Fragmentation Pattern Analysis and Structural Confirmation
Mass spectrometry (MS) would be used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The presence of the dioxolane ring, an acetal, strongly influences the fragmentation pathways. acs.org
Under electron ionization (EI), the molecular ion peak (M⁺) may be weak or absent due to the lability of the acetal group. The primary fragmentation is expected to be the cleavage of the C-O bonds of the dioxolane ring. A characteristic fragmentation pathway for acetals involves the formation of a resonance-stabilized oxonium ion. wikipedia.orglibretexts.org For this compound, this would likely involve the loss of a C₂H₄O fragment to form a stable cation. Alpha-cleavage adjacent to the oxygen atoms is a common fragmentation route for ethers and related compounds. libretexts.org
The fragmentation of the 3-cyclopropylphenyl group would also contribute to the spectrum, with potential losses of ethylene (B1197577) from the cyclopropyl ring.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Identity |
|---|---|
| [M]⁺ | Molecular Ion |
| [M - 29]⁺ | Loss of C₂H₅ radical |
| [M - 43]⁺ | Loss of C₃H₇ radical |
| [M - 73]⁺ | Loss of C₃H₅O₂ radical |
| 147 | [C₁₀H₁₁O]⁺ |
| 115 | [C₉H₇]⁺ (cyclopropylphenyl cation) |
X-ray Crystallography for Solid-State Molecular Architecture (if applicable to compound or derivatives)
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govlibretexts.org If a suitable single crystal of this compound or a derivative could be obtained, this method would provide definitive information about its solid-state molecular architecture. nih.govweizmann.ac.il
The crystallographic data would include precise bond lengths, bond angles, and torsion angles. This would allow for an unambiguous determination of the conformation of the dioxolane ring (e.g., envelope or twist conformation) and the relative orientation of the substituents on the phenyl ring. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as C-H···π or van der Waals forces, which govern the supramolecular structure. researchgate.net
As of now, there is no publicly available crystal structure for this compound. The ability to obtain such data is contingent upon the successful growth of high-quality single crystals, which can be a challenging step. libretexts.org
Computational and Theoretical Investigations of 2 3 Cyclopropylphenyl 1,3 Dioxolane
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are fundamental to predicting the electronic structure and stability of 2-(3-Cyclopropylphenyl)-1,3-dioxolane. These calculations can elucidate the preferred three-dimensional arrangements of the atoms and the distribution of electrons within the molecule, which in turn govern its physical and chemical properties.
Density Functional Theory (DFT) is a computational method that is widely used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be employed to explore its conformational landscape. The molecule's flexibility arises from the rotation around the single bond connecting the phenyl ring to the dioxolane ring.
The primary dihedral angle of interest is that which defines the orientation of the dioxolane ring relative to the cyclopropylphenyl group. DFT calculations can determine the energies of different conformers, which correspond to energy minima on the potential energy surface. By systematically rotating this bond and calculating the energy at each step, a potential energy profile can be generated.
The results of such studies typically reveal the most stable conformers and the energy barriers between them. For this compound, the lowest energy conformation would likely involve a staggered arrangement that minimizes steric hindrance between the dioxolane ring and the hydrogen atoms on the phenyl ring.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|---|
| A | 0 | 2.5 |
| B | 60 | 0.8 |
| C | 90 | 0.0 |
| D | 120 | 0.9 |
Note: The dihedral angle is defined by the atoms C(cyclopropyl)-C(phenyl)-C(dioxolane)-O(dioxolane). Energies are relative to the most stable conformer (Conformer C). The values presented are illustrative and based on typical results for similar molecular systems.
Molecular Orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO would also be associated with the aromatic system.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.2 |
| LUMO | -0.5 |
Note: These values are representative examples derived from DFT calculations on analogous aromatic compounds.
Reaction Pathway Modeling and Transition State Characterization for Transformations
Computational methods can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate, and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction.
For instance, the hydrolysis of the dioxolane ring under acidic conditions is a potential transformation. Theoretical modeling could elucidate the mechanism of this reaction, including the protonation of one of the oxygen atoms followed by nucleophilic attack of water and subsequent ring-opening. By calculating the energies of all intermediates and transition states, a detailed energy profile of the reaction can be constructed.
Prediction of Intermolecular Interactions and Spectroscopic Parameters
Theoretical calculations can predict how this compound interacts with other molecules, which is crucial for understanding its behavior in different environments. These intermolecular interactions can include hydrogen bonding, van der Waals forces, and π-stacking interactions.
Furthermore, computational methods are valuable for predicting various spectroscopic parameters. For example, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated and compared with experimental data to confirm the molecule's structure. Similarly, infrared (IR) vibrational frequencies can be computed to help assign the peaks in an experimental IR spectrum.
Table 3: Predicted Spectroscopic Data for this compound
| Parameter | Predicted Value |
|---|---|
| 13C NMR Chemical Shift (ipso-C of cyclopropyl) | ~138 ppm |
| 1H NMR Chemical Shift (dioxolane CH) | ~5.8 ppm |
Note: These are estimated values based on computational studies of similar functional groups.
Strain Energy Analysis of the Cyclopropyl (B3062369) System within the Compound
The cyclopropyl group is known for its significant ring strain due to the deviation of its bond angles from the ideal sp³ hybridization angle. This strain energy can influence the reactivity and stability of the molecule. The strain energy of the cyclopropyl group in this compound can be estimated using computational methods. rsc.org
One common approach is to use isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation. By calculating the enthalpy change of such a reaction, the strain energy of the cyclic system can be determined. The presence of the phenyl ring can slightly affect the strain energy of the cyclopropyl group due to electronic interactions. rsc.org
The strain energy of cyclopropane (B1198618) itself is approximately 27.5 kcal/mol. For cyclopropylbenzene (B146485), the strain energy is similar, indicating that the phenyl group does not significantly alter the strain of the three-membered ring. It is expected that the strain energy for the cyclopropyl group in this compound would be in a similar range.
Table 4: Estimated Strain Energy of the Cyclopropyl Group
| Compound | Method | Estimated Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | Experimental | 27.5 |
| Cyclopropylbenzene | Isodesmic Reaction | ~27 |
Note: The value for this compound is an estimation based on data for similar compounds.
Strategic Applications of 2 3 Cyclopropylphenyl 1,3 Dioxolane in Advanced Organic Synthesis
Role as a Versatile Protecting Group for Carbonyl Functionality
One of the most fundamental applications of the 1,3-dioxolane (B20135) moiety within 2-(3-cyclopropylphenyl)-1,3-dioxolane is the protection of a carbonyl group, specifically an aldehyde. wikipedia.orguchicago.edu Dioxolanes are a type of cyclic acetal (B89532) widely employed in organic synthesis to mask the reactivity of aldehydes and ketones from various reaction conditions under which they would otherwise react. organic-chemistry.org The formation of this compound is typically achieved through the acid-catalyzed reaction of 3-cyclopropylbenzaldehyde (B1278101) with ethylene (B1197577) glycol. wikipedia.org
The stability of the dioxolane protecting group is a key feature of its utility. It is robust under a wide range of conditions, particularly basic and nucleophilic environments, making it compatible with many synthetic transformations on other parts of the molecule. organic-chemistry.org For instance, reactions such as Grignard additions, organolithium chemistry, reductions with complex metal hydrides (e.g., lithium aluminum hydride), and saponification of esters can be performed on a molecule containing a dioxolane-protected carbonyl group without affecting the acetal. wikipedia.org
Deprotection, the removal of the 1,3-dioxolane group to regenerate the carbonyl functionality, is typically accomplished under acidic conditions, often in the presence of water. organic-chemistry.org This allows for the selective unmasking of the carbonyl group at a desired stage in a synthetic sequence. The cyclopropyl (B3062369) and phenyl groups in this compound are generally stable to the mild acidic conditions required for deprotection.
Below is an interactive data table summarizing the stability of the 1,3-dioxolane protecting group under various reaction conditions.
| Reagent/Condition | Stability of 1,3-Dioxolane |
| Strong Bases (e.g., NaOH, LDA) | Stable |
| Nucleophiles (e.g., Grignard reagents, organolithiums) | Stable |
| Reducing Agents (e.g., LiAlH4, NaBH4) | Stable |
| Oxidizing Agents (e.g., PCC, PDC) | Generally Stable |
| Aqueous Acid (e.g., HCl, H2SO4) | Cleaved |
| Lewis Acids (e.g., BF3·OEt2) | Can be Cleaved |
| Hydrogenation (e.g., H2/Pd) | Stable |
Utilization as a Synthetic Intermediate or Building Block for Complex Molecules
Beyond its role as a simple protecting group, this compound serves as a valuable synthetic intermediate for the construction of more complex molecular architectures. nih.gov The presence of multiple functional handles—the protected aldehyde, the aromatic ring, and the cyclopropyl group—allows for a variety of subsequent chemical modifications.
Precursor in Target-Oriented Synthesis
In the context of target-oriented synthesis, this compound can be envisioned as a key building block. The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, to introduce new functional groups. These newly installed groups can then be further manipulated. For example, a nitro group can be reduced to an amine, which can then participate in amide bond formation or be converted to a diazonium salt for a range of Sandmeyer reactions.
Furthermore, the cyclopropyl group is not merely an inert spectator. Strained three-membered rings can participate in unique chemical transformations, including ring-opening reactions under certain catalytic conditions to generate more complex acyclic or cyclic systems. nih.gov The combination of the cyclopropyl and phenyl groups may also influence the electronic properties of the molecule, impacting the reactivity of the aromatic ring.
Synthon for Diverse Heterocyclic and Carbocyclic Scaffolds
The structure of this compound makes it a useful synthon for the synthesis of various heterocyclic and carbocyclic frameworks. researchgate.net After deprotection to reveal the 3-cyclopropylbenzaldehyde, the aldehyde functionality can participate in a wide array of classical organic reactions to form new rings.
For instance, condensation of the aldehyde with active methylene (B1212753) compounds in reactions like the Knoevenagel or Claisen-Schmidt condensations can provide precursors for the synthesis of pyrimidines, pyridines, and other heterocyclic systems. tsijournals.com Similarly, reaction with hydrazines or hydroxylamines can lead to the formation of pyrazoles and isoxazoles, respectively. The aldehyde can also be a key component in multicomponent reactions, which allow for the rapid assembly of complex molecular structures from simple starting materials. nih.gov
Applications in Stereoselective and Asymmetric Transformations
The field of stereoselective and asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, particularly in the pharmaceutical industry. While this compound itself is achiral, its derivatives can be employed in stereoselective transformations. uchicago.edursc.org
For example, if the ethylene glycol used to form the dioxolane is chiral, the resulting acetal will be diastereomeric. The chiral environment of the dioxolane ring can then influence the stereochemical outcome of reactions at other sites in the molecule through diastereoselective control.
Furthermore, the cyclopropyl group can play a role in directing stereoselectivity. The defined spatial orientation of the cyclopropyl ring relative to the phenyl group can create a steric bias that favors the approach of reagents from one face of the molecule over the other in reactions involving nearby functional groups. While specific examples involving this compound are not prevalent in the literature, the principles of substrate-controlled stereoselection are well-established in organic synthesis. mdpi.com
Development of Novel Reaction Methodologies Involving the Compound
The unique structural features of this compound make it an interesting substrate for the development of novel reaction methodologies. The interplay between the cyclopropyl group and the aromatic ring could be exploited in new catalytic C-H activation or cross-coupling reactions. For instance, the development of a catalytic system that selectively activates a C-H bond on the cyclopropyl ring or the aromatic ring in the presence of the other functional groups would be a significant advancement.
Moreover, the combination of a protected aldehyde and a cyclopropylphenyl moiety could be used to design novel tandem or cascade reactions. A hypothetical sequence could involve a reaction that modifies the cyclopropylphenyl group, followed by an in-situ deprotection of the dioxolane and a subsequent intramolecular cyclization to rapidly build molecular complexity. Such strategies are at the forefront of modern organic synthesis, aiming to increase efficiency by minimizing the number of separate synthetic steps and purification procedures.
Structure Reactivity Relationships and Derivatives of 2 3 Cyclopropylphenyl 1,3 Dioxolane
Systematic Modification of the Phenyl Substituent and its Electronic Effects
The substitution pattern on the phenyl ring of 2-aryl-1,3-dioxolane derivatives directly influences the electronic properties of the entire molecule, particularly the stability and reactivity of the acetal (B89532) functional group. The nature of the substituent—whether it is electron-donating (EDG) or electron-withdrawing (EWG)—alters the electron density at the benzylic C2 carbon of the dioxolane ring.
Electron-donating groups, such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃), increase the electron density on the aromatic ring. This positive inductive or resonance effect extends to the C2 carbon, stabilizing the formation of a potential carbocation intermediate (an oxocarbenium ion) that occurs during acid-catalyzed hydrolysis of the acetal. Consequently, EDGs on the phenyl ring generally accelerate the rate of acetal cleavage.
Conversely, electron-withdrawing groups, like nitro (-NO₂) or chloro (-Cl), decrease the electron density of the phenyl ring. This effect destabilizes the positively charged intermediate, thereby slowing down the rate of acid-catalyzed hydrolysis. Theoretical and experimental studies on related 2-aryl acetals and ketals have demonstrated a clear correlation between the electronic nature of the aryl substituent and the reaction kinetics. For instance, studies on the hydrolysis of substituted benzaldehyde (B42025) acetals show that Hammett plots yield a negative rho (ρ) value, confirming that electron-donating substituents enhance the reaction rate. nih.govjmcs.org.mx
The table below summarizes the expected electronic influence of various substituents if placed on the phenyl ring of 2-(3-Cyclopropylphenyl)-1,3-dioxolane.
| Substituent (R) | Electronic Effect | Influence on Phenyl Ring | Expected Impact on Acetal Hydrolysis Rate |
|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Donating | Increases Electron Density | Significant Increase |
| -CH₃ (Methyl) | Weakly Donating | Slightly Increases Electron Density | Moderate Increase |
| -H (Hydrogen) | Neutral (Reference) | Baseline | Baseline |
| -Cl (Chloro) | Weakly Withdrawing | Slightly Decreases Electron Density | Moderate Decrease |
| -NO₂ (Nitro) | Strongly Withdrawing | Significantly Decreases Electron Density | Significant Decrease |
Stereochemical Influences of Chiral Dioxolane Analogues on Reactivity
Introducing stereocenters into the dioxolane ring transforms it into a chiral auxiliary, capable of directing the stereochemical outcome of reactions at or near the acetal center. Chiral analogues of this compound can be synthesized from enantiomerically pure diols, such as (2R,3R)-butane-2,3-diol or derivatives of tartaric acid. nih.gov The defined stereochemistry of the C4 and C5 positions creates a chiral environment that can induce facial selectivity in reactions involving the acetal carbon or adjacent functional groups.
The field of asymmetric synthesis has extensively utilized chiral dioxolanes, particularly dioxolan-4-ones derived from α-hydroxy acids, to control stereochemistry in reactions like alkylations, aldol (B89426) additions, and Diels-Alder cycloadditions. mdpi.comnih.gov In these systems, the existing stereocenters on the dioxolane ring block one face of a reactive intermediate (e.g., an enolate), forcing an incoming electrophile to approach from the less sterically hindered face. This principle leads to the formation of one diastereomer in preference to others.
For a chiral analogue of this compound, the stereochemical influence would be most pronounced in reactions involving the cleavage and subsequent functionalization of the acetal. For example, in a Lewis acid-mediated ring-opening reaction, the coordination of the Lewis acid to one of the dioxolane oxygens would be influenced by the stereochemistry at C4 and C5, leading to a preferred conformation and potentially a stereoselective attack by a nucleophile. acs.org The effectiveness of the stereochemical control depends heavily on the rigidity of the transition state and the nature of the substituents on the chiral diol backbone.
The table below lists common chiral diols and their potential applications in creating chiral dioxolane analogues for asymmetric synthesis.
| Chiral Diol Precursor | Resulting Dioxolane Structure | Typical Application in Asymmetric Synthesis |
|---|---|---|
| (2R,3R)-Butane-2,3-diol | C4, C5-dimethyl substituted, trans configuration | Asymmetric reductions, control in Grignard additions. |
| (L)-Diethyl tartrate | C4, C5-dicarboxylate substituted, trans configuration | Directing group for epoxidations and dihydroxylations. |
| (R)-1,2-Propanediol | C4-methyl substituted | Asymmetric Prins reactions, control in aldol reactions. |
| Hydrobenzoin | C4, C5-diphenyl substituted | High facial selectivity in nucleophilic additions. |
Alterations to the Cyclopropyl (B3062369) Moiety and their Impact on Transformation Pathways
The cyclopropyl group attached to the phenyl ring is not merely a passive substituent. Its unique electronic and steric properties, stemming from significant ring strain and sp²-like character of its C-C bonds, influence the reactivity of the aromatic ring and the molecule as a whole. The cyclopropyl ring can donate electron density to the phenyl ring through conjugation, a property that stabilizes adjacent positive charges.
Alterations to this group can significantly impact transformation pathways. One key aspect is metabolic stability; in drug design, cyclopropyl groups are often introduced to block oxidative metabolism at a specific position. hyphadiscovery.comiris-biotech.de Replacing the cyclopropyl group with a more metabolically labile moiety, such as an isopropyl group, could introduce new transformation pathways involving enzymatic oxidation.
Furthermore, the cyclopropyl ring itself can undergo specific chemical transformations, particularly radical-mediated ring-opening reactions. nih.gov Under certain oxidative conditions, the strained three-membered ring can open to form a more stable alkyl radical, which can then participate in subsequent cyclization or addition reactions. nih.gov Replacing the cyclopropyl group with a more stable cycloalkane, like cyclobutane, or an acyclic group like tert-butyl, would eliminate these specific ring-opening pathways. The steric bulk of the substituent also plays a role, influencing the regioselectivity of reactions on the adjacent phenyl ring.
The following table provides a comparative analysis of the cyclopropyl group versus other common alkyl substituents.
| Substituent | Key Properties | Impact on Reactivity and Transformation Pathways |
|---|---|---|
| Cyclopropyl | High ring strain, π-character, metabolically robust. | Enables potential ring-opening reactions; enhances metabolic stability. |
| Isopropyl | Acyclic, moderate steric bulk, contains a tertiary C-H bond. | Susceptible to oxidative metabolism at the tertiary carbon; provides moderate steric hindrance. |
| tert-Butyl | Acyclic, high steric bulk, no benzylic protons. | Metabolically more stable than isopropyl but offers significant steric hindrance, directing reactions to other positions. |
| Cyclobutyl | Lower ring strain than cyclopropyl, less π-character. | More stable towards ring-opening reactions than cyclopropyl; offers different steric profile. |
Comparative Analysis of Dioxolane Ring Substitution Patterns
While this compound features an unsubstituted dioxolane ring (derived from ethylene (B1197577) glycol), introducing substituents at the C4 and C5 positions can profoundly affect its stability and reactivity. The conformation of the five-membered dioxolane ring is typically a flexible "envelope" or "twist" form. Substituents at C4 and/or C5 can lock the ring into a preferred conformation, which in turn influences the steric environment around the acetal.
The stability of the dioxolane ring towards hydrolysis is a key property. Generally, increased substitution, particularly with bulky groups at C4 and C5, can sterically hinder the approach of water and acid catalysts, leading to increased stability and slower hydrolysis rates. nih.gov This is because the substituents can restrict the conformational changes needed to achieve the optimal geometry for the transition state of the hydrolysis reaction.
In contrast, substitution at the C2 position (the acetal carbon) has a more pronounced electronic effect. As discussed in section 7.1, the nature of the group at C2 is critical for stabilizing the oxocarbenium ion intermediate of hydrolysis. For instance, replacing the 3-cyclopropylphenyl group with a simple alkyl group would generally decrease the rate of hydrolysis, as the alkyl group is less effective at stabilizing the positive charge compared to an aryl group. The presence of two oxygen atoms in the dioxolane ring backbone is also noted to enhance ligand-target interactions through hydrogen bonding in biological contexts, an effect that can be modulated by substitution patterns. researchgate.net
The table below compares different substitution patterns on the dioxolane ring and their likely impact on the acetal's properties.
| Substitution Pattern | Example Precursor Diol | Expected Impact on Acetal Stability | Expected Impact on Reactivity (Hydrolysis) |
|---|---|---|---|
| Unsubstituted (C4, C5) | Ethylene Glycol | Baseline stability. | Baseline reactivity. |
| C4, C5-Dimethyl | 2,3-Butanediol | Increased stability due to steric hindrance and conformational rigidity. | Slower hydrolysis rate. |
| C4-Monosubstituted (e.g., -CH₃) | 1,2-Propanediol | Slightly increased stability. | Slightly slower hydrolysis rate. |
| C4, C4, C5, C5-Tetramethyl (Pinacol derived) | Pinacol | Significantly increased stability due to maximum steric shielding. | Very slow hydrolysis rate. |
Emerging Research Directions and Future Perspectives for 2 3 Cyclopropylphenyl 1,3 Dioxolane
Integration into Cascade Reactions and Multicomponent Synthesis
The 1,3-dioxolane (B20135) ring in 2-(3-cyclopropylphenyl)-1,3-dioxolane serves as a stable protecting group for the aldehyde functionality of 3-cyclopropylbenzaldehyde (B1278101). This inherent stability can be strategically exploited in sequential, one-pot cascade reactions. In such reaction sequences, other parts of the molecule can be modified while the aldehyde remains masked, to be revealed at a later, desired stage for subsequent transformations. This approach enhances synthetic efficiency by minimizing intermediate purification steps, reducing waste, and saving time.
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a particularly promising avenue for this compound. The deprotected 3-cyclopropylbenzaldehyde, derived from the title compound, can serve as a key carbonyl component in various MCRs. For instance, it could be employed in well-established MCRs like the Petasis, Ugi, or Passerini reactions to generate libraries of structurally diverse and complex molecules, which are of significant interest in medicinal chemistry and drug discovery. nih.govnih.gov The cyclopropylphenyl moiety would introduce unique steric and electronic properties to the resulting molecular scaffolds.
An example of a chemoenzymatic cascade reaction has been demonstrated for the formation of other dioxolanes. This process starts with a two-step enzyme cascade to produce chiral diols from aliphatic aldehydes, followed by a ruthenium-catalyzed conversion to dioxolanes. nih.govrwth-aachen.de A similar strategy could be envisioned for the synthesis of chiral derivatives of this compound or its use in subsequent transformations.
| Reaction Name | Reactant Types | Potential Product Scaffold |
|---|---|---|
| Petasis Reaction | Amine, Boronic Acid, 3-Cyclopropylbenzaldehyde | Allylic Amines |
| Ugi Reaction | Amine, Carboxylic Acid, Isocyanide, 3-Cyclopropylbenzaldehyde | α-Acylamino Amides |
| Passerini Reaction | Carboxylic Acid, Isocyanide, 3-Cyclopropylbenzaldehyde | α-Acyloxy Amides |
Potential in the Design of Novel Catalytic Systems
The structural features of this compound suggest its potential as a ligand or a precursor to a ligand in the design of novel catalytic systems. The phenyl ring can be functionalized to introduce coordinating groups that can bind to a metal center. The cyclopropyl (B3062369) and dioxolane moieties can exert significant steric and electronic influence on the catalytic pocket, potentially leading to high selectivity in catalytic transformations.
For instance, the introduction of a phosphino (B1201336) group onto the phenyl ring could yield a P,N-ligand if the dioxolane were to be modified to include a nitrogen atom, or a P,O-ligand with the existing oxygen atoms. Such hemilabile ligands are of great interest in transition metal catalysis, as they can reversibly coordinate to the metal center, creating a vacant site for substrate activation. researchgate.net The unique steric bulk of the cyclopropyl group could play a crucial role in controlling the enantioselectivity of asymmetric catalytic reactions.
Furthermore, the dioxolane moiety itself can participate in organocatalysis. Chiral dioxolanes have been used as organocatalysts in various asymmetric transformations. acs.org Derivatives of this compound, particularly chiral versions, could be explored as novel organocatalysts for reactions such as aldol (B89426) additions, Michael reactions, and cycloadditions.
Advanced Materials Chemistry Applications
The rigid and well-defined structure of the cyclopropylphenyl group, combined with the functionality of the dioxolane ring, makes this compound an interesting building block for advanced materials. The aromatic ring can participate in π-π stacking interactions, which are crucial for the self-assembly of organic materials. The cyclopropyl group, with its unique electronic properties that can resemble a double bond, can influence the electronic and photophysical properties of materials incorporating this moiety. echemi.comacs.org
One potential application lies in the synthesis of novel polymers. The dioxolane ring can undergo ring-opening polymerization to produce polyacetals. rsc.org By incorporating the 2-(3-cyclopropylphenyl) substituent, polymers with tailored properties such as thermal stability, refractive index, and gas permeability could be developed.
Another area of exploration is the development of functional organic materials for applications in electronics and photonics. The cyclopropylphenyl group can be a component of liquid crystals, organic light-emitting diodes (OLEDs), or organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution on the phenyl ring, combined with the processability imparted by the dioxolane group, offers a versatile platform for the design of new functional materials. The synthesis of cyclopropane-containing lead-like compounds for drug discovery highlights the interest in this scaffold for creating three-dimensional diversity in functional molecules. nih.gov
| Material Type | Potential Role of this compound | Potential Properties |
|---|---|---|
| Polymers | Monomer for ring-opening polymerization | Modified thermal stability, refractive index |
| Liquid Crystals | Core or pendant group | Tuning of mesophase behavior |
| Organic Electronics | Component of active layer materials | Modified electronic and photophysical properties |
Future Computational and Experimental Synergies for Chemical Discovery
The synergy between computational and experimental chemistry will be pivotal in unlocking the full potential of this compound. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the reaction mechanisms, transition states, and selectivity of reactions involving this compound. researchgate.netrsc.org For instance, DFT calculations could be used to predict the most favorable pathways for its integration into cascade reactions or to design novel catalysts based on its scaffold.
Computational screening of virtual libraries of derivatives of this compound could accelerate the discovery of new materials with desired properties. By calculating properties such as electronic band gaps, charge carrier mobilities, and excited state energies, researchers can identify promising candidates for synthesis and experimental validation. This computational-experimental feedback loop can significantly reduce the time and resources required for the development of new technologies.
Experimental studies on the oxidation and pyrolysis of simple dioxolanes have been complemented by kinetic modeling to understand their reaction pathways. researchgate.netacs.org Similar synergistic studies on this compound could elucidate its thermal stability and decomposition mechanisms, which is crucial for its application in materials science. The combination of experimental data from techniques like single-crystal X-ray diffraction and spectroscopic methods with computational modeling has been shown to be powerful in understanding the structure and activity of complex molecules. rsc.org This integrated approach will be essential for the rational design and discovery of new applications for this compound and its derivatives.
Q & A
Basic: What are the optimal synthetic routes for 2-(3-Cyclopropylphenyl)-1,3-dioxolane?
Methodological Answer:
The synthesis of 1,3-dioxolane derivatives typically involves cyclocondensation reactions between diols and carbonyl compounds. For this compound, a plausible route includes:
- Aldol Condensation : Reacting cyclopropylbenzaldehyde derivatives with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) to form the dioxolane ring .
- Microwave-Assisted Synthesis : Microwave irradiation (e.g., 25°C for 2 hours) can enhance reaction efficiency and yield (92–98%) for structurally related gem-dichlorocyclopropanes, which share similar steric and electronic challenges .
- Catalytic Hydrogenation : Post-synthetic modifications, such as hydrogenation using Raney nickel, may stabilize reactive intermediates or reduce unsaturated bonds in precursors .
Advanced: How can researchers resolve contradictions in reaction yields when using different catalytic systems?
Methodological Answer:
Yield discrepancies often arise from variations in catalyst selectivity, solvent polarity, or steric effects. To address this:
- Comparative Kinetic Studies : Monitor reaction progress under identical conditions (temperature, solvent) using NMR or GC-MS to identify rate-limiting steps .
- Computational Modeling : Employ DFT calculations to evaluate transition-state energies and catalyst-substrate interactions. For example, cationic ring-opening polymerization of 1,3-dioxolane derivatives is highly sensitive to Lewis acid catalysts (e.g., AlCl₃ vs. BF₃·OEt₂) .
- Microwave vs. Conventional Heating : Microwave irradiation often improves yields by reducing side reactions (e.g., decomposition of thermally sensitive cyclopropyl groups) .
Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Dioxolane protons as a singlet near δ 4.8–5.2 ppm.
- Cyclopropyl protons as multiplet(s) between δ 0.5–1.5 ppm .
- ¹³C NMR : The dioxolane carbons appear at δ 90–110 ppm, while cyclopropyl carbons resonate at δ 8–15 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns (e.g., loss of ethylene glycol fragments) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity for crystalline derivatives .
Advanced: How does the cyclopropyl group influence the compound’s reactivity and stability under acidic or basic conditions?
Methodological Answer:
The cyclopropyl moiety introduces strain and unique electronic effects:
- Acidic Conditions : The cyclopropyl ring may undergo ring-opening via protonation at the strained C-C bonds, leading to rearranged products. Monitor with in situ IR or NMR to detect intermediates .
- Basic Conditions : The dioxolane ring is more susceptible to hydrolysis than the cyclopropyl group. Use buffered solutions (pH 7–8) to minimize degradation during reactions .
- Thermal Stability : Cyclopropyl groups enhance thermal stability compared to linear alkyl chains, as evidenced by TGA studies on related dioxolane polymers .
Basic: What are the key applications of this compound in organic synthesis?
Methodological Answer:
- Protecting Group : The dioxolane ring protects carbonyl functionalities during multi-step syntheses (e.g., in glycosylation or peptide coupling) .
- Polymer Chemistry : Derivatives like 2-ethenyl-4-methylene-1,3-dioxolane undergo cationic ring-opening polymerization to form polyethers with tunable glass transition temperatures (Tg) .
- Cross-Coupling Reactions : The cyclopropylphenyl group can act as a directing group in Pd-catalyzed C-H activation reactions .
Advanced: What mechanistic insights explain the stereoselective formation of this compound derivatives?
Methodological Answer:
Stereoselectivity arises from:
- Steric Effects : Bulky substituents on the cyclopropyl ring favor equatorial positioning in the dioxolane chair conformation, dictating reaction pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., halogens) on the phenyl ring stabilize transition states via resonance, as seen in related nitropropane derivatives .
- Catalyst Control : Chiral Lewis acids (e.g., BINOL-phosphoric acids) induce enantioselectivity in asymmetric syntheses of dioxolane-containing compounds .
Advanced: How should researchers interpret conflicting spectral data for structurally similar 1,3-dioxolane derivatives?
Methodological Answer:
- Isolation of Diastereomers : Use preparative HPLC or crystallization to separate isomers. Compare NMR coupling constants (e.g., J values for vicinal protons) to assign configurations .
- Variable Temperature NMR : Detect dynamic processes (e.g., ring puckering) that obscure signals at standard temperatures .
- Cross-Validation with Synthetic Intermediates : Trace spectral discrepancies to specific synthetic steps (e.g., incomplete hydrogenation in ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
